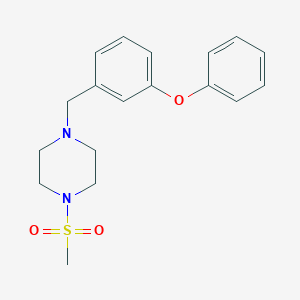
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine, also known as MSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MSP belongs to the class of piperazines, which are a group of organic compounds that have a wide range of biological activities. The unique chemical structure of MSP makes it a promising candidate for the development of novel drugs that can target various diseases.
作用机制
The mechanism of action of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. This inhibition can reduce inflammation and pain.
Biochemical and Physiological Effects
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammation and pain. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has also been found to reduce the levels of reactive oxygen species, which can cause oxidative stress and damage to cells.
实验室实验的优点和局限性
One of the advantages of using 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine in lab experiments is its potent biological activity, which can lead to significant results. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is its potential toxicity, which can limit its use in vivo. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has not been extensively studied in clinical trials, making its safety and efficacy in humans unknown.
未来方向
There are several future directions for the research of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine. One potential direction is the development of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine-based drugs for the treatment of cancer and inflammation. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine in vivo to determine its safety and efficacy in humans. Additionally, the identification of the molecular targets of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine can provide insights into its mechanism of action and potential therapeutic applications. Overall, the research on 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has the potential to lead to the development of novel drugs that can target various diseases.
Conclusion
In conclusion, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is a promising chemical compound that has shown significant potential in scientific research studies. Its unique chemical structure and potent biological activity make it a promising candidate for the development of novel drugs that can target various diseases. The synthesis method of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine involves a multistep process that can be improved by using different purification techniques. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has shown promising results in the treatment of cancer, inflammation, and microbial infections. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has various biochemical and physiological effects, including apoptosis induction and reduction of inflammation and oxidative stress. Although 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, its potential toxicity and lack of clinical trials data limit its use in vivo. Finally, future directions for the research of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine include the development of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine-based drugs, investigation of its pharmacokinetics and pharmacodynamics, and identification of its molecular targets.
合成方法
The synthesis of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine involves a multistep process that starts with the reaction between 3-phenoxybenzyl chloride and piperazine. This reaction produces 1-(3-phenoxybenzyl)piperazine, which is then treated with methylsulfonyl chloride to obtain 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine. The purity and yield of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine can be improved by using different purification techniques, such as column chromatography and recrystallization.
科学研究应用
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to have antimicrobial activity against various bacteria and fungi, indicating its potential use as an antibacterial and antifungal agent.
属性
产品名称 |
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine |
|---|---|
分子式 |
C18H22N2O3S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
1-methylsulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H22N2O3S/c1-24(21,22)20-12-10-19(11-13-20)15-16-6-5-9-18(14-16)23-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
InChI 键 |
QKBWLMPYBZOROX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)








![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)